molecular formula C24H30N2O3Si B14587245 N~1~-(Triphenoxysilyl)hexane-1,6-diamine CAS No. 61568-93-2

N~1~-(Triphenoxysilyl)hexane-1,6-diamine

Cat. No.: B14587245
CAS No.: 61568-93-2
M. Wt: 422.6 g/mol
InChI Key: XTYWMQRLRFJWID-UHFFFAOYSA-N
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Description

N¹-(Triphenoxysilyl)hexane-1,6-diamine is a bifunctional organosilicon compound featuring a hexane-1,6-diamine backbone with a triphenoxysilyl (Si(OPh)₃) group attached to one terminal amine. This structure combines the flexibility of a six-carbon alkyl chain with the steric bulk and hydrolytic stability of the triphenoxysilyl moiety. The compound is primarily utilized in materials science for crosslinking polymers, surface functionalization, and as a precursor in hybrid organic-inorganic materials . Its synthesis typically involves reacting hexane-1,6-diamine with triphenoxysilane derivatives under controlled conditions.

Properties

CAS No.

61568-93-2

Molecular Formula

C24H30N2O3Si

Molecular Weight

422.6 g/mol

IUPAC Name

N'-triphenoxysilylhexane-1,6-diamine

InChI

InChI=1S/C24H30N2O3Si/c25-20-12-1-2-13-21-26-30(27-22-14-6-3-7-15-22,28-23-16-8-4-9-17-23)29-24-18-10-5-11-19-24/h3-11,14-19,26H,1-2,12-13,20-21,25H2

InChI Key

XTYWMQRLRFJWID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O[Si](NCCCCCCN)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Triphenoxysilyl)hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with triphenoxysilyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N1-(Triphenoxysilyl)hexane-1,6-diamine follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N~1~-(Triphenoxysilyl)hexane-1,6-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The triphenoxysilyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine groups.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Condensation: Catalysts like acids or bases are used to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the nitrogen atoms.

Scientific Research Applications

N~1~-(Triphenoxysilyl)hexane-1,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(Triphenoxysilyl)hexane-1,6-diamine involves its ability to interact with various molecular targets through its amine and triphenoxysilyl groups. These interactions can lead to the formation of stable complexes or the modification of other molecules. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silane-Functionalized Diamines

N¹-((Triethoxysilyl)methyl)hexane-1,6-diamine (CAS: 15129-36-9)
  • Structure: Features a triethoxysilyl (Si(OEt)₃) group instead of triphenoxysilyl.
  • Key Differences: Hydrophobicity: The ethoxy groups in triethoxysilyl enhance hydrophilicity compared to the aromatic phenoxy groups in triphenoxysilyl. Reactivity: Triethoxysilyl groups hydrolyze faster in aqueous environments, making them more reactive in sol-gel processes . Applications: Preferred in coatings and adhesives requiring rapid curing, whereas triphenoxysilyl derivatives are used in high-temperature or moisture-resistant materials .
N-(6-Aminohexyl)aminomethyltriethoxysilane
  • Structure: Similar to the above but includes an additional aminomethyl spacer.
  • Impact: The spacer increases flexibility and accessibility of the amine group, enhancing its utility in bio-conjugation and nanoparticle functionalization .

Non-Silane Diamine Derivatives

N,N,N',N'-Tetramethylhexane-1,6-diamine (CAS: 111-18-2)
  • Structure : Both terminal amines are methylated.
  • Key Differences :
    • Basicity : Reduced basicity due to methyl substitution, limiting its use in acid-catalyzed reactions.
    • Hydrogen Bonding : Lacks primary amines, reducing intermolecular interactions critical in polymer networks .
    • Applications : Primarily employed as a surfactant or phase-transfer catalyst rather than a crosslinker .
N¹-(Adamantan-1-yl)hexane-1,6-diamine (CAS: 400073-86-1)
  • Structure : Incorporates a rigid adamantane group.
  • Key Differences :
    • Steric Effects : Adamantane’s bulkiness restricts molecular flexibility, impacting its ability to form dense networks.
    • Thermal Stability : Enhanced thermal stability compared to silane derivatives, suited for high-performance plastics .

Chain-Length Variants

Dodecane-1,12-diamine (am12)
  • Structure : Twelve-carbon chain instead of six.
  • Key Differences: Flexibility: Longer chains increase conformational freedom but reduce structural rigidity. Sorption Efficiency: In nanosponges, am12’s compact structure decreases accessible amine groups, whereas hexane-1,6-diamine (am6) derivatives exhibit superior sorption for small molecules like imidacloprid .
Bis(hexamethylene)triamine (BHMT; CAS: 143-23-7)
  • Structure : Triamine with two hexane chains (C12H29N3).
  • Key Differences :
    • Functionality : Three amines enable branched crosslinking, unlike the linear diamine structure of the target compound.
    • Applications : Widely used in epoxy resins and corrosion inhibitors due to higher reactivity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight Key Substituent Reactivity Profile Primary Applications
N¹-(Triphenoxysilyl)hexane-1,6-diamine ~500 (estimated) Triphenoxysilyl Moderate hydrolysis High-stability polymers
N¹-((Triethoxysilyl)methyl)hexane-1,6-diamine 292.49 Triethoxysilyl High hydrolysis Sol-gel coatings
N,N,N',N'-Tetramethylhexane-1,6-diamine 174.33 Tetramethyl amines Low basicity Surfactants
Bis(hexamethylene)triamine 215.39 Triamine High crosslinking Epoxy resins

Table 2: Performance in Nanosponges

Crosslinker Sorption Capacity (Imidacloprid) pH Sensitivity Reference
Hexane-1,6-diamine High Moderate
Dodecane-1,12-diamine Low High

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